molecular formula C16H15NO3 B5061739 2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid

2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid

Cat. No. B5061739
M. Wt: 269.29 g/mol
InChI Key: YWTJQGYODNOVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-[(Ethylamino)carbonyl]-2-biphenylcarboxylic acid, also known as ethylcarbonylphenylalanine (ECPA), is a synthetic amino acid derivative. It is widely used in scientific research applications, particularly in the study of protein-ligand interactions.

Mechanism of Action

ECPA functions as a competitive inhibitor of esterases and amidases. It binds to the active site of these enzymes, preventing the hydrolysis of esters and amides. This mechanism of action allows researchers to study the effects of ligand binding on enzyme activity and specificity.
Biochemical and Physiological Effects:
ECPA has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

One advantage of ECPA is its high specificity for esterases and amidases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, ECPA has a relatively low affinity for these enzymes, which can make it difficult to achieve complete inhibition.
Another limitation of ECPA is its low solubility in aqueous solutions. This can make it difficult to prepare solutions of ECPA at high concentrations, which may be necessary for some experiments.

Future Directions

There are several potential future directions for research involving ECPA. One area of interest is the development of new inhibitors based on the structure of ECPA. By modifying the structure of ECPA, researchers may be able to develop more potent and selective inhibitors of esterases and amidases.
Another potential direction for research is the use of ECPA as a tool to study protein-protein interactions. By incorporating ECPA into proteins, researchers may be able to study the effects of ligand binding on protein-protein interactions.
Overall, ECPA is a valuable tool for studying protein-ligand interactions in scientific research. Its specificity for esterases and amidases makes it a useful inhibitor for studying these enzymes, and its structure provides a starting point for the development of new inhibitors and tools for studying protein-ligand interactions.

Synthesis Methods

The synthesis of ECPA involves the reaction of 2-biphenylcarboxylic acid with ethyl chloroformate and ethylamine. The resulting compound is then purified through recrystallization. The yield of ECPA is typically around 60%.

Scientific Research Applications

ECPA is commonly used in scientific research as a tool to study protein-ligand interactions. It is particularly useful in the study of enzymes that catalyze the hydrolysis of esters and amides. ECPA can be incorporated into peptides and proteins, allowing researchers to study the effects of ligand binding on enzyme activity and specificity.

properties

IUPAC Name

2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTJQGYODNOVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5211791

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